(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide
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Overview
Description
(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and isopropylamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes.
Reaction Steps: The synthesis may involve multiple steps, including amination, cyclization, and purification processes to obtain the desired chiral compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce secondary amines.
Scientific Research Applications
(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-N-isopropylpyrrolidine-1-carboxamide: The enantiomer of the compound with different chiral properties.
N-Isopropylpyrrolidine-1-carboxamide: A similar compound without the amino group.
3-Amino-N-methylpyrrolidine-1-carboxamide: A compound with a methyl group instead of an isopropyl group.
Uniqueness
(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide is unique due to its specific chiral configuration and the presence of both amino and isopropyl groups
Properties
Molecular Formula |
C8H17N3O |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(3S)-3-amino-N-propan-2-ylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C8H17N3O/c1-6(2)10-8(12)11-4-3-7(9)5-11/h6-7H,3-5,9H2,1-2H3,(H,10,12)/t7-/m0/s1 |
InChI Key |
HBPYZBQEIWIOJC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)NC(=O)N1CC[C@@H](C1)N |
Canonical SMILES |
CC(C)NC(=O)N1CCC(C1)N |
Origin of Product |
United States |
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